Maculosin

Overview

Description

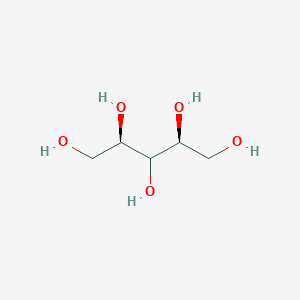

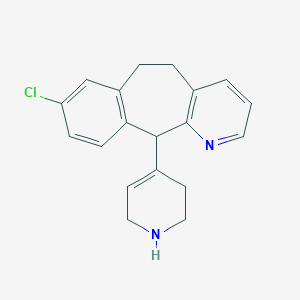

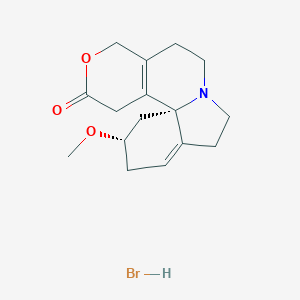

Maculosin is a diketopiperazine formed by the fusion of tyrosine and proline. It is reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, this compound is capable of activating N-acylhomoserine lactones (AHLs). This compound is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Synthesis Analysis

This compound may be a leading drug candidate in various cosmetic and therapeutic applications owing to its strong antioxidant and non-toxic properties .Molecular Structure Analysis

This compound has a molecular formula of C14H16N2O3 as determined by the [MþH]þ peak at 261.1259 . It is a diketopiperazine metabolite .Chemical Reactions Analysis

This compound shows more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration . It also acts in a synergistic manner with tenuazonic acid .Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 . Further physical and chemical properties are not available in the retrieved literature.Scientific Research Applications

Herbicidal Potential

Maculosin, identified as cyclo-Pro-Tyr, is a host-specific phytotoxin produced by Alternaria alternata on spotted knapweed (Centaurea maculosa). It shows promise as a safe and environmentally friendly antiknapweed herbicide. A study synthesized and tested 18 this compound analogs on knapweed, finding several with significant herbicidal potential. Even the simplest analog, cyclo-Pro-Phe, effectively damaged spotted knapweed foliage at certain concentrations (Bobylev, Bobyleva, & Strobel, 1996).

Metabolism Analysis

Research into the metabolism of this compound revealed its conversion into at least three polar compounds after application on knapweed leaves. One of these metabolites was identified as a novel compound, this compound β-O-glucoside, which lacked phytotoxicity towards various plants (Park, Stierle, & Strobel, 1993).

Interaction with Cellular Proteins

Studies have isolated receptors for this compound from spotted knapweed. Most of the this compound-binding activity was found in the cytosolic fraction of knapweed leaves, with one of the binding proteins identified as ribulose-1,5-biphosphate carboxylase (RuBPcase) (Park & Strobel, 1994).

Antimicrobial Activity

This compound also displays antimicrobial properties. A study found it to potentiate the antimicrobial activity of pyrrolnitrin when produced by a bacterial predator strain. This synergistic effect may contribute to the broad-spectrum antimicrobial activity observed (Cain et al., 2003).

Antioxidant Properties

Isolated from Streptomyces sp., this compound has shown strong antioxidant properties without toxicity. It exhibited higher DPPH free radical scavenging activity than commercial butylated hydroxyanisole (BHA), suggesting potential use in cosmetic and therapeutic applications (Paudel et al., 2021).

Antifungal Activity

This compound derivatives have demonstrated strong antifungal activity against pathogenic crop fungi. The azido derivatives of this compound, in particular, showed potent antifungal effects, indicating their potential as safe agricultural fungicides (Cimmino et al., 2014).

Molecular Recognition in Biological Membranes

Studies involving fluorescence techniques revealed how this compound inserts into lipid bilayers and its orientation in different lipid phases. This research has relevance to its molecular recognition and interactions within biological membranes (Lopes, Fedorov, & Castanho, 2004).

Safety and Hazards

Maculosin is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Maculosin, also known as Cyclo(L-pro-L-tyr), is a host-specific phytotoxin . It is involved in cell-cell communication in Pseudomonas aeruginosa and regulates virulence gene expression in Lactobacillus reuteri . It also shows cytotoxic activity against human liver cancer cell lines .

Mode of Action

This compound is a diketopiperazine formed by the fusion of tyrosine and proline . It is capable of activating N-acylhomoserine lactones (AHLs), which are signaling molecules in bacteria . This compound can also activate or antagonize other LuxR-based quorum-sensing systems .

Biochemical Pathways

This compound is known to have antioxidant properties . Antioxidants can help treat disorders induced by reactive oxygen species (ROS) by terminating chain reactions . .

Result of Action

This compound has been shown to inhibit DPPH free radicals, suggesting strong antioxidant activity . It also exhibits cytotoxic activity against human liver cancer cell lines . No toxicity was observed for this compound in a brine shrimp lethality assay up to the compound’s antioxidant activity concentration range .

Action Environment

It is known that this compound is a secondary metabolite of fungi and bacteria , suggesting that its production and activity may be influenced by the microbial environment

Biochemical Analysis

Biochemical Properties

Maculosin interacts with various biomolecules in biochemical reactions. It is a quorum-sensing molecule involved in cell-cell communication by Pseudomonas aeruginosa . It also acts as a signaling molecule regulating virulence gene expression in Lactobacillus reuteri .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It shows cytotoxic activity against human liver cancer cell lines, with an IC50 of 48.90 µg/mL . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound was found to show more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration

properties

IUPAC Name |

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOTAXPWMCUCK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196526 | |

| Record name | Maculosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4549-02-4 | |

| Record name | Cyclo(L-Pro-L-Tyr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maculosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maculosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4549-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the downstream effects of maculosin's interaction with its target(s)?

A2: The downstream effects depend on the specific target and organism in question. In plants, this compound exposure leads to visible symptoms of phytotoxicity, including black necrotic lesions and inhibited growth, ultimately leading to plant death. [, ] In bacterial systems, this compound's effects are less defined, but it can inhibit the growth of certain bacteria and potentially impact cellular processes by interfering with the MEP pathway. [, , ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H16N2O3, and its molecular weight is 260.28 g/mol. [, ]

Q3: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize the structure of this compound. [, , ] These techniques provide detailed information about the compound's atoms, bonds, and overall structure.

Q4: Is there information available about this compound's material compatibility, stability under various conditions, or catalytic properties?

A4: The available research primarily focuses on this compound's biological activities and structure. Information regarding its material compatibility, stability under various conditions, and catalytic properties is limited and requires further investigation.

Q5: Have computational chemistry and modeling techniques been employed in this compound research?

A6: Yes, molecular docking studies have been used to investigate the interaction between this compound and potential target proteins. [, ] These studies can provide insights into the binding affinity and potential mechanism of action of this compound.

Q6: What is known about the structure-activity relationship (SAR) of this compound?

A7: SAR studies have been conducted to explore the relationship between structural modifications of this compound and its herbicidal activity. [, ] For instance, replacing the tyrosine residue with phenylalanine in this compound resulted in a compound (cyclo-PhePro) with retained and potentially broader herbicidal activity. [] Further research is necessary to fully understand the impact of different structural modifications on this compound's activity, potency, and selectivity.

Q7: Is there information available on this compound's stability, formulation strategies, SHE regulations, pharmacokinetic, or pharmacodynamic properties?

A7: The current research primarily focuses on this compound's isolation, identification, and biological activity. Information about its stability and formulation, compliance with SHE regulations, and PK/PD characteristics is currently limited and necessitates further investigation, especially if it is to be considered for applications like herbicide development.

Q8: What is the in vitro and in vivo efficacy of this compound?

A9: this compound has shown efficacy in inhibiting the growth of various bacteria and fungi in vitro. [, , , , , ] It also exhibits host-specific herbicidal activity against spotted knapweed in greenhouse and bioassays. [, , ] Studies have used nicked-leaf bioassays and whole plant experiments to evaluate its phytotoxic effects. [, , ]

Q9: Is there any information on resistance mechanisms or toxicity associated with this compound?

A10: While this compound exhibits specific toxicity towards spotted knapweed, [] detailed investigations on resistance mechanisms are limited. Information regarding its toxicity in other organisms, including potential long-term effects, requires further exploration.

Q10: What is known about the environmental impact, degradation, dissolution, and quality control of this compound?

A10: Information regarding this compound's environmental fate, degradation pathways, and potential ecotoxicological effects is limited and requires further research. Similarly, data on its dissolution properties and specific quality control measures during production or application is currently lacking.

Q11: Is there any research available regarding this compound's immunogenicity, potential drug interactions, or biocompatibility?

A11: The available scientific literature primarily focuses on the isolation, structural characterization, and biological activity of this compound. As such, detailed information regarding its immunogenicity, potential for drug interactions, and biocompatibility is currently limited and needs further investigation.

Q12: What are some historical milestones in this compound research? Are there any notable cross-disciplinary applications?

A15: Key milestones include:* Isolation and Identification: First isolated from the plant pathogenic fungus Alternaria alternata in the context of spotted knapweed infection. []* Host-Specific Phytotoxicity: Characterization of this compound as a host-specific phytotoxin, selectively affecting spotted knapweed. [, ]* Potential Bioherbicide: Exploration of this compound and its analogs as potential bioherbicides due to their targeted toxicity towards spotted knapweed. [, ]* Diverse Biological Activities: Identification of this compound's production by various bacterial species [, , , , , , , , , , , ] and its potential implications in plant and microbial systems. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)